molecular formula C14H12F3N3O4 B11072824 methyl 4-(isonicotinoylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-(isonicotinoylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11072824
M. Wt: 343.26 g/mol
InChI Key: MIPVJUYPBSWIIK-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-5-OXO-4-[(4-PYRIDYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a pyrrole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyridylcarbonyl and trifluoromethyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the pyrrole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The functional groups attached to the pyrrole ring can undergo substitution reactions, particularly nucleophilic substitutions, facilitated by reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction could lead to the formation of pyrrolidines .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylcarbonyl group can form hydrogen bonds with active sites, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to therapeutic effects .

Properties

Molecular Formula

C14H12F3N3O4

Molecular Weight

343.26 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-4-(pyridine-4-carbonylamino)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H12F3N3O4/c1-7-9(11(22)24-2)13(12(23)19-7,14(15,16)17)20-10(21)8-3-5-18-6-4-8/h3-6H,1-2H3,(H,19,23)(H,20,21)

InChI Key

MIPVJUYPBSWIIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C2=CC=NC=C2)C(=O)OC

Origin of Product

United States

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